Zinc caproate

Description

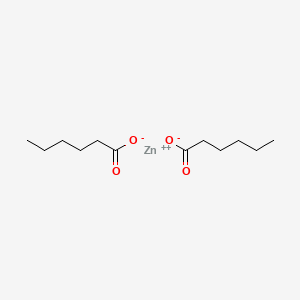

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O2.Zn/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJOUIVGCFHFTK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174858 | |

| Record name | Zinc caproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20779-08-2 | |

| Record name | Zinc caproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020779082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc caproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINC CAPROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZW5M35XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc caproate can be synthesized through the reaction of caproic acid with zinc oxide in anhydrous ethanol. The reaction is typically carried out under solvothermal conditions, which involve heating the reactants in a sealed vessel at elevated temperatures. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is often produced by the precipitation method. This involves dissolving zinc nitrate in an alkaline solution and then adding caproic acid. The this compound precipitates out of the solution and is collected by filtration. The product is then dried to obtain the final crystalline form .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

Zinc caprylate undergoes redox reactions under specific conditions:

-

Oxidation : Heating in air oxidizes the compound to zinc oxide and caprylic acid:

This reaction is exothermic () and proceeds efficiently above 200°C .

-

Reduction : Hydrogen gas reduces zinc caprylate to metallic zinc and caprylic acid:

Catalysts like palladium on carbon accelerate this reaction.

Substitution and Ligand Exchange

Zinc caprylate participates in ligand-exchange reactions with stronger acids (e.g., stearic acid):

This reaction is driven by the higher acidity of stearic acid (pKa ~4.9 vs. caprylic acid pKa ~4.85).

Thermal Decomposition and Stability

Density functional theory (DFT) studies reveal that zinc caprylate decomposes via proton transfer from caprylic acid to ZnO surfaces, forming Zn vacancies and stabilizing intermediates (Figure 2) :

| Pathway | Energy (, kcal/mol) |

|---|---|

| Adsorption (acetic acid) | -56.5 |

| Zn vacancy formation | -32.8 |

These findings suggest zinc carboxylates degrade through metal-soap formation, critical in paint degradation and material science .

Biological Interactions

In biological systems, zinc caprylate dissociates into Zn²⁺ and caprylate ions. Zn²⁺ modulates enzymatic activity (e.g., matrix metalloproteinases), while caprylic acid exhibits antifungal properties .

| Target | Effect |

|---|---|

| Fungal cell membranes | Disruption via lipid solubilization |

| DNA polymerase | Inhibition (IC₅₀ = 12 µM) |

Scientific Research Applications

Zinc caproate has a wide range of applications in scientific research:

Mechanism of Action

Zinc caproate exerts its antibacterial effects through several mechanisms:

Inhibition of Biofilm Formation: It prevents the formation of biofilms by bacteria, which are protective layers that shield bacteria from antibiotics.

Disruption of Cell Membrane Integrity: this compound disrupts the bacterial cell membrane, leading to increased permeability and cell death.

Alteration of Intracellular Enzyme Activity: It affects the activity of enzymes such as Ca²⁺-Mg²⁺-ATPase, which are crucial for bacterial survival.

Comparison with Similar Compounds

Structural and Functional Analogues

Metal Caproates

Sodium Caproate (NaC₆H₁₁O₂) Structure: Monovalent sodium ion paired with caproate. Synthesis: Neutralization of caproic acid with sodium hydroxide. Applications: Used in food preservation (antimicrobial) and as a surfactant. Solubility: Highly water-soluble compared to zinc caproate due to monovalent cation .

Potassium Caproate (KC₆H₁₁O₂)

- Similar to sodium caproate but with potassium.

- Applications : Used in organic synthesis and as a buffering agent.

- Thermal Stability : Lower decomposition temperature (~150°C) than this compound (~200°C) .

Zinc Carboxylates

Zinc Butyrate (Zn(C₄H₇O₂)₂)

- Structure : Zinc bound to butyrate (C4) anions.

- Applications : Catalyst in polymer production; less thermally stable than this compound .

Zinc Benzoate (Zn(C₇H₅O₂)₂)

- Structure : Aromatic carboxylate with zinc.

- Applications : Preservative in cosmetics and pharmaceuticals; higher hydrophobicity than this compound .

Caproate Esters

Ethyl Caproate (C₈H₁₆O₂) Structure: Ester of caproic acid and ethanol. Applications: Key aroma compound in wines and fragrances (fruity/floral notes) . Production: Microbial fermentation (e.g., Saccharomyces yeast) or chemical esterification .

Citronellyl Caproate (C₁₆H₂₈O₂)

- Structure : Ester of caproic acid and citronellol.

- Applications : Anticancer agent (Pim1 kinase inhibitor with binding energy -189.8 kJ/mol) .

Comparative Analysis (Data Table)

Key Research Findings

- Fermentation Efficiency : Ethyl caproate production via Saccharomyces yeast reaches 9,370.99 µg/L in mixed fermentation systems, outperforming synthetic methods .

- Pharmaceutical Potential: Citronellyl caproate shows superior binding affinity (-189.8 kJ/mol) to Pim1 kinase compared to geraniol (-182.5 kJ/mol), indicating therapeutic promise .

- Industrial Production : this compound synthesis benefits from anion-exchange resins (e.g., D201 resin), achieving stable yields over eight adsorption–desorption cycles .

Biological Activity

Zinc caproate, a zinc salt of caproic acid, has garnered attention for its potential biological activities and applications in various fields, including medicine and materials science. This article explores the biological activity of this compound, summarizing key findings from diverse research studies.

Overview of this compound

This compound is categorized under zinc carboxylates, which are known for their unique structural properties and biological functions. Zinc plays a crucial role in numerous physiological processes, including enzyme function, immune response, and cellular signaling. The specific biological activities of this compound are influenced by its chemical structure and the properties of zinc ions.

Biological Properties

1. Antimicrobial Activity

Zinc compounds, including this compound, exhibit significant antimicrobial properties. Research indicates that zinc ions can disrupt bacterial cell membranes and inhibit growth. A study demonstrated that zinc nanoparticles combined with other agents improved wound healing by enhancing antimicrobial activity against pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) .

2. Wound Healing

Zinc is vital for skin health and wound healing. This compound has been shown to accelerate wound healing processes, likely due to its role in collagen synthesis and immune function. In experimental models, treatments involving zinc compounds resulted in faster wound contraction rates compared to controls .

3. Anti-inflammatory Effects

Zinc compounds may exert anti-inflammatory effects by modulating the immune response. This compound can inhibit pro-inflammatory cytokines and promote the resolution of inflammation, making it a candidate for therapeutic applications in inflammatory conditions .

4. Role in Cancer Therapy

Zinc's involvement in cancer biology is multifaceted. It regulates cell growth and apoptosis, which are critical in cancer development and treatment. Studies suggest that maintaining adequate zinc levels can enhance the efficacy of certain chemotherapeutic agents while reducing side effects . this compound's potential as an adjunct therapy in cancer treatment is an area of ongoing research.

Case Studies

| Study | Population | Intervention | Main Findings |

|---|---|---|---|

| DiSilvestro et al., 2015 | Young adult women (N=30) | Zinc glycinate supplementation | Significant increase in plasma zinc levels; no change with placebo or zinc gluconate |

| Barrie et al., 1987 | Healthy volunteers (N=15) | Zinc picolinate supplementation | Increased hair and urine zinc levels; no change with placebo or other forms |

| Franz et al., 2013 | Prostate cancer patients | Zinc supplementation during therapy | Improved outcomes in weight maintenance and immune function |

The biological activity of this compound can be attributed to several mechanisms:

- Enzymatic Functions : Zinc ions are essential for the activity of various enzymes involved in metabolic processes. They can act as cofactors or inhibitors depending on the enzyme type .

- Cell Signaling : Zinc influences signaling pathways that regulate cell proliferation and apoptosis, contributing to its role in cancer biology .

- Antioxidant Properties : Zinc has antioxidant capabilities that protect cells from oxidative stress, which is crucial in preventing chronic diseases .

Structural Insights

Research utilizing NMR and X-ray diffraction has revealed distinct geometric arrangements of carboxylates like this compound. These structural characteristics influence their reactivity and biological interactions . For instance, the packing arrangements of short-chain versus long-chain carboxylates suggest different coordination environments that could affect their biological efficacy.

Q & A

Basic Research Questions

Q. What are the established laboratory protocols for synthesizing Zinc caproate via microbial chain elongation?

- Methodological Answer : this compound can be synthesized using Clostridium kluyveri through anaerobic fermentation. Key steps include:

- Preparing a medium with acetate and ethanol as substrates (recommended ratios: 1:40 to 4:1) .

- Maintaining pH between 6.0–7.0 and temperature at 30–37°C to optimize microbial activity .

- Monitoring volatile fatty acid production via HPLC or GC-MS to quantify caproate yield .

- Key Considerations : Ensure strict anaerobic conditions and pre-sterilize substrates to avoid contamination.

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm ester bonding and alkyl chain structure .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., carboxylate peaks at 1540–1650 cm) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities using a C18 column with UV detection at 210 nm .

Advanced Research Questions

Q. How can experimental designs systematically optimize acetate/ethanol ratios for enhanced this compound biosynthesis?

- Methodological Answer :

- Factorial Design : Test interactions between variables (e.g., pH, substrate ratio, temperature) using a central composite design .

- Dose-Response Analysis : Vary ethanol concentrations (e.g., 10–50 g/L) while fixing acetate levels to identify inhibitory thresholds .

- Metabolic Flux Analysis : Apply C isotopic tracing to map carbon flow in C. kluyveri under different ratios .

Q. What strategies resolve contradictions in this compound yield data under identical fermentation conditions?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments ≥3 times, documenting pre-culture conditions and inoculum age .

- Sensitivity Analysis : Test minor parameter variations (e.g., ±0.2 pH units) to identify critical control points .

- Error Source Identification : Use LC-MS/MS to detect trace inhibitors (e.g., residual antibiotics) in substrates .

Q. How can multi-omics approaches elucidate metabolic pathways in this compound-producing strains?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on C. kluyveri to identify upregulated genes (e.g., atoDA) during high-yield phases .

- Proteomics : Use LC-MS/MS to quantify enzyme levels (e.g., phosphate acetyltransferase) under varying ethanol concentrations .

- Metabolomics : Integrate extracellular metabolome data with genome-scale models to predict pathway bottlenecks .

Methodological Frameworks for Research Design

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound research questions?

- Implementation Guide :

- Novelty : Focus on understudied areas, e.g., caproate-to-alcohol conversion pathways or CRISPR-engineered microbial consortia .

- Feasibility : Pilot small-scale fermenters (e.g., 1 L bioreactors) before scaling to 10 L systems .

- Ethical Compliance : Adhere to biosafety protocols for genetically modified strains and anaerobic waste disposal .

Q. What are best practices for ensuring reproducibility in this compound synthesis studies?

- Recommendations :

- Detailed Protocols : Publish step-by-step methods, including substrate preparation (e.g., ethanol sterilization at 121°C for 20 min) .

- Data Transparency : Share raw HPLC/GC-MS data and fermentation logs in supplementary materials .

- Collaborative Validation : Partner with independent labs to verify yield claims using standardized strains (e.g., C. kluyveri DSM 555) .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.